molecular formula C17H26Cl2N2O2 B4972548 2-(4-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride

2-(4-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride

Cat. No.: B4972548
M. Wt: 361.3 g/mol
InChI Key: ZMJDXDQFDUROEW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride is a chemical compound that belongs to the class of organic compounds known as acetamides. This compound is characterized by the presence of a 4-chlorophenoxy group and a tetramethylpiperidinyl group attached to an acetamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 2,2,6,6-tetramethylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

    Hydrochloride Formation: The final step involves the conversion of the acetamide to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
  • N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
  • N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide

Uniqueness

2-(4-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride is unique due to the presence of both the 4-chlorophenoxy and tetramethylpiperidinyl groups This combination imparts distinct chemical properties, making it valuable for specific research applications

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2.ClH/c1-16(2)9-13(10-17(3,4)20-16)19-15(21)11-22-14-7-5-12(18)6-8-14;/h5-8,13,20H,9-11H2,1-4H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJDXDQFDUROEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC=C(C=C2)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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